N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride

Description

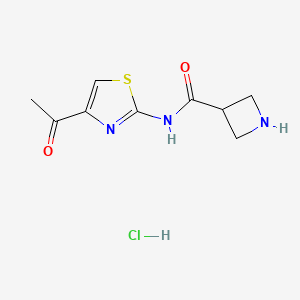

N-(4-Acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride is a synthetic small molecule featuring a 4-acetyl-substituted thiazole ring linked via a carboxamide group to an azetidine (4-membered nitrogen-containing ring). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies. The 4-acetyl group on the thiazole ring likely contributes to electron-withdrawing effects, influencing hydrogen-bonding interactions and bioavailability .

Properties

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S.ClH/c1-5(13)7-4-15-9(11-7)12-8(14)6-2-10-3-6;/h4,6,10H,2-3H2,1H3,(H,11,12,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBQGQYQSSAVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)NC(=O)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiazole with acetyl chloride can yield the acetylated thiazole intermediate, which can then be further reacted with azetidine-3-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Thiazole Ring Reactions

The electron-deficient thiazole core undergoes electrophilic substitution and ring-modifying reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, mCPBA | Sulfoxide derivatives |

| Reduction | NaBH<sub>4</sub>, LiAlH<sub>4</sub> | Thiazolidine analogs |

| Halogenation | SOCl<sub>2</sub>, PCl<sub>5</sub> | 2-Chlorothiazole intermediates |

Azetidine Ring Reactions

The strained four-membered azetidine ring participates in:

-

Ring-opening nucleophilic attacks with amines or water under acidic conditions .

-

N-alkylation using alkyl halides to form quaternary ammonium salts .

Carboxamide and Acetyl Group Reactivity

-

Hydrolysis : The acetyl group hydrolyzes to a carboxylic acid under strong acidic (HCl/H<sub>2</sub>O, reflux) or basic (NaOH/EtOH) conditions.

-

Amide bond cleavage : Treating with concentrated H<sub>2</sub>SO<sub>4</sub> yields azetidine-3-carboxylic acid and 4-acetylthiazole-2-amine.

Industrial-Scale Modifications

| Process | Conditions | Outcome |

|---|---|---|

| Recrystallization | Ethanol/water (1:3) | Purity >99% |

| Chromatography | Silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH (9:1) | Isolate minor byproducts |

Comparative Reactivity with Analogues

The compound’s dual thiazole-azetidine architecture distinguishes it from simpler derivatives:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| Sulfathiazole | Thiazole + sulfonamide | Less strained azetidine enables unique ring-opening pathways |

| 1-Acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide | Pyridine substitution | Enhanced MCT4 inhibition via π-π stacking |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride has shown significant potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cellular functions or modulation of enzyme activity.

Antiviral Properties

The compound is being explored for its antiviral capabilities, particularly against viruses that affect human health. Its structural features may contribute to its ability to interfere with viral replication processes.

Anticancer Research

Research has identified this compound as a candidate for anticancer drug development. The compound's mechanism may involve targeting specific signaling pathways associated with cancer cell proliferation and survival.

Industrial Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It can be utilized in:

- Material Development : As a precursor for creating new materials with desirable properties.

- Catalysis : Acting as a catalyst in certain chemical processes due to its unique structural attributes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic use in infections.

- Anticancer Activity Research : In vitro studies indicated that this compound significantly reduced cell viability in several cancer cell lines, highlighting its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The acetyl and carboxamide groups can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogs (Table 1):

Table 1: Structural Comparison of Key Analogs

*Molecular weights calculated from formulas.

Key Findings:

Ring Size and Flexibility :

- The 4-membered azetidine ring in the target compound imposes significant conformational constraints compared to the 6-membered piperidine analog . This rigidity may enhance binding specificity in enzyme active sites but reduce metabolic stability.

- Piperidine derivatives exhibit higher solubility in organic solvents due to increased lipophilicity .

The 3,4-dichlorophenyl substituent in increases lipophilicity and steric bulk, favoring membrane penetration but reducing aqueous solubility.

Salt Form and Solubility :

- Hydrochloride salts (target compound, ) improve water solubility, critical for in vitro assays. Neutral analogs (e.g., ) require organic solvents for dissolution.

Synthetic Complexity :

- Piperidine and azetidine derivatives require multi-step synthesis involving cyclization and coupling agents (e.g., ZnCl₂, EDC·HCl) . The target compound’s smaller ring size may necessitate stricter temperature control to avoid ring-opening side reactions.

Crystallographic and Stability Data

- The dichlorophenyl-thiazole acetamide forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif), enhancing crystal packing stability. The acetyl group in the target compound may disrupt such interactions due to steric hindrance, affecting crystallinity.

- Piperidine analogs show lower melting points (~459–461 K for vs. ~461–463 K inferred for the target compound), suggesting differences in thermal stability .

Biological Activity

N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

1. Structural Overview

The compound consists of:

- Thiazole Ring : Contributes to its biological activity.

- Azetidine Structure : Adds to the complexity and potential interactions with biological targets.

- Carboxamide Functional Group : Enhances binding affinity to various molecular targets.

The molecular formula is with a molecular weight of approximately 261.73 g/mol .

2. Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiazole Ring : Reaction of 2-aminothiazole with acetyl chloride.

- Cyclization with Azetidine : Further reaction with azetidine-3-carboxylic acid under controlled conditions .

This multi-step process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

3. Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

- Demonstrated activity against Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae .

Anticancer Properties

The compound has shown promising anticancer activity:

- In vitro studies revealed IC50 values indicating potent cytotoxicity against several cancer cell lines, including breast cancer and non-small cell lung cancer .

| Cancer Type | IC50 (μM) |

|---|---|

| Breast Cancer | 1.47 |

| Non-Small Cell Lung Cancer | 6.0 |

| Colon Cancer | 5.89 |

| Melanoma | 5.89 |

Anti-inflammatory Effects

The compound is being investigated for its potential anti-inflammatory properties, which may be linked to its ability to modulate enzyme activity involved in inflammatory pathways .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : Interaction with specific enzymes or receptors that modulate their activity.

- Binding Affinity : The structural components enhance binding to target proteins, affecting cellular signaling pathways .

5. Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

Study on Antimicrobial Activity

A recent study utilized the agar diffusion method to assess the antibacterial effects of the compound against common pathogens. Results indicated significant inhibition zones, confirming its potential as an antimicrobial agent .

Cytotoxicity Evaluation

In a cytotoxicity study involving multiple cancer cell lines, this compound demonstrated significant antiproliferative effects, particularly in breast cancer cells where it exhibited an IC50 value of 1.47 μM .

Q & A

Basic Research Question: How can researchers optimize the synthesis of N-(4-acetyl-1,3-thiazol-2-yl)azetidine-3-carboxamide hydrochloride to improve yield and purity?

Methodological Answer:

The synthesis typically involves coupling 4-acetylthiazol-2-amine with azetidine-3-carboxylic acid derivatives under amide-forming conditions. Key steps include:

- Reagent Selection : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) in dichloromethane or DMF solvents .

- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from methanol/acetone mixtures to isolate the hydrochloride salt .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride for complete conversion) .

Basic Research Question: What analytical techniques are critical for characterizing the structural and chemical properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the azetidine ring conformation, acetyl group position, and amide bond formation. For example, the thiazole proton resonates at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 249.72) .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns using SHELXL for refinement. The azetidine ring’s puckering angle and thiazole planarity are critical metrics .

Advanced Research Question: How can crystallographic data resolve contradictions in reported bioactivity profiles of thiazole-azetidine hybrids?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare hydrogen-bonding motifs (e.g., N–H⋯N interactions in crystal lattices) with receptor-binding assays. For example, the acetyl group’s orientation in the thiazole ring affects interactions with enzymes like kinases .

- Data Reconciliation : Use SHELX-refined structures to identify polymorphic forms or solvates that may alter solubility or bioavailability. Discrepancies in IC values across studies may stem from crystallographic variations .

Advanced Research Question: What strategies are recommended for studying the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. The azetidine ring’s susceptibility to oxidation (e.g., CYP3A4) is a key focus .

- Plasma Stability : Assess esterase-mediated hydrolysis of the acetamide group under physiological pH (7.4) .

- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways and identify major metabolites (e.g., hydroxylated azetidine derivatives) .

Advanced Research Question: How can researchers address contradictions in reported solubility and formulation challenges?

Methodological Answer:

- Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify stable crystalline forms. Hydrochloride salts often exhibit higher aqueous solubility than free bases .

- Co-Solvent Systems : Test solubilization in PEG-400/water or cyclodextrin complexes. For example, 10% (w/v) sulfobutylether-β-cyclodextrin improves solubility by >10-fold .

- pH-Dependent Studies : Measure solubility across pH 1–7.4 (simulating gastrointestinal and physiological conditions) to guide formulation for oral or injectable delivery .

Advanced Research Question: What computational methods are effective for predicting off-target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries. The acetyl-thiazole moiety may bind ATP pockets in kinases (e.g., EGFR, CDK2) .

- Machine Learning Models : Train models on ChEMBL bioactivity data to predict toxicity (e.g., hERG inhibition) or blood-brain barrier permeability .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of the azetidine ring in lipid bilayers, informing blood-brain barrier penetration .

Advanced Research Question: How should researchers design experiments to validate the compound’s mechanism of action in neurological disorders?

Methodological Answer:

- In Vivo Models : Use pilocarpine-induced status epilepticus (SE) rats for PET imaging with -labeled analogs to track mGluR1 receptor occupancy .

- Orthogonal Assays : Combine electrophysiology (patch-clamp) and calcium flux assays in neuronal cultures to confirm target engagement (e.g., NMDA receptor modulation) .

- Biomarker Analysis : Quantify neuroinflammatory markers (e.g., IL-6, TNF-α) in cerebrospinal fluid (CSF) post-treatment to correlate efficacy with anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.